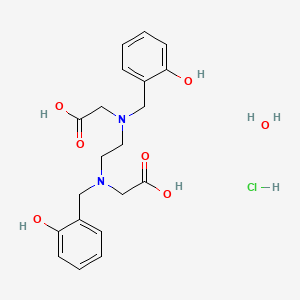

Hbed monohydrochloride hydrate

Description

Historical Context and Discovery in Chelator Chemistry

The synthesis of HBED was driven by the need for effective chelating agents, particularly for trivalent metal ions like Fe(III). cdnsciencepub.com Its development is part of a broader search for clinically effective iron chelators. acs.org Research into HBED gained momentum as it was identified as a potential alternative to deferoxamine (B1203445) for the treatment of transfusional iron overload. dntb.gov.uanih.gov

Initial studies and commercial availability of HBED were marked by a notable re-identification of its precise chemical form. Material that was originally labeled and sold as a dihydrochloride (B599025) dihydrate was later discovered to be the monohydrochloride dihydrate. dntb.gov.uanih.gov This finding necessitated the recalculation of dosages and re-evaluation of data in some early studies. nih.gov

The synthesis of HBED has been approached through various methods. One route involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with substituted phenols and formaldehyde. cdnsciencepub.com Another patented method describes a process starting from more readily available materials, involving the hydrolysis of a t-butyl ester of HBED using a weak acid to yield the final compound. google.com

Structural Framework and Ligand Classification

HBED is a multidentate ligand, meaning it can bind to a central metal atom through multiple donor sites. libretexts.org Specifically, it is classified as a hexadentate ligand, capable of forming six coordination bonds with a metal ion. nih.govresearchgate.net Its structure features a combination of functional groups that act as electron-pair donors or Lewis bases.

The donor atoms in the HBED molecule are two tertiary amine nitrogens, two carboxylate oxygen atoms, and two phenolate (B1203915) oxygen atoms, creating an N₂O₄ donor set for chelation. researchgate.net This arrangement allows HBED to wrap around a metal ion, forming a stable, octahedral complex. researchgate.net The presence of both phenolic and carboxylic acid groups classifies it as a phenolic aminocarboxylate chelator. nih.gov

| Property | Description |

| Full Name | N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid Monohydrochloride Hydrate (B1144303) |

| Acronym | HBED |

| CAS Number | 35369-53-0 strem.comcalpaclab.com |

| Molecular Formula | C₂₀H₂₄N₂O₆·HCl·XH₂O strem.comcymitquimica.com |

| Ligand Type | Chelating Agent nih.gov |

| Denticity | Hexadentate nih.govresearchgate.net |

| Donor Atoms | 2 Nitrogen (amine), 4 Oxygen (2 phenolate, 2 carboxylate) researchgate.net |

| Coordination Geometry | Typically forms octahedral complexes researchgate.netchemrxiv.org |

Significance in Coordination Compound Research

The primary significance of HBED in coordination chemistry lies in its exceptionally high affinity for trivalent metal cations. culturalheritage.org It forms highly stable complexes with a range of metals, making it a valuable tool in both analytical and applied chemistry. acs.orgresearchgate.netresearchgate.net

The complex formed between iron (III) and HBED is particularly noteworthy for its high stability constant (log K = 39.01). culturalheritage.org This stability is maintained over a wide pH range. culturalheritage.org The strong binding affinity makes HBED an effective agent for sequestering iron. dntb.gov.ua

Beyond iron, HBED is known to chelate other trivalent ions, including:

Gallium (Ga³⁺): The formation of stable Ga-HBED complexes is central to its use in developing radiopharmaceuticals. researchgate.net Bifunctional derivatives of HBED, such as HBED-CC, are designed to bind with ⁶⁸Ga for applications in positron emission tomography (PET). researchgate.net

Titanium (Ti⁴⁺): HBED demonstrates a high affinity for Ti(IV), forming a 1:1 metal-ligand monomeric complex over a broad pH range (3-10). researchgate.net At pH 3, it binds in a hexadentate fashion, but at physiological pH (7.4), one of the phenolate arms dissociates, and the ligand becomes pentadentate. researchgate.net

Other Trivalent Metals: HBED has been utilized in the analytical separation and determination of various trivalent metal ions—such as Al(III), In(III), Cr(III), and Bi(III)—by capillary electrophoresis. oup.com

| Metal Ion | Stability/Coordination Characteristics | Application Area |

| Iron (Fe³⁺) | Exceptionally high stability constant (log K = 39.01) culturalheritage.org | Iron Chelation Therapy Research nih.gov, Art Conservation culturalheritage.org |

| Gallium (Ga³⁺) | Forms stable octahedral complexes researchgate.netchemrxiv.org | Radiopharmaceuticals (⁶⁸Ga-PET imaging) researchgate.net |

| Titanium (Ti⁴⁺) | High affinity, forms 1:1 monomeric complexes; denticity is pH-dependent researchgate.net | Anticancer Drug Research researchgate.net |

| Aluminum (Al³⁺) | Forms stable complexes, coordination pattern studied with NMR and DFT researchgate.net | Analytical Chemistry oup.com |

| Indium (In³⁺) | Forms stable chelates separable by capillary electrophoresis oup.com | Analytical Chemistry oup.com |

Overview of Research Directions and Academic Relevance

The unique properties of HBED have spurred research across multiple disciplines, highlighting its academic and practical relevance.

Current and emerging research directions include:

Radiopharmaceuticals: A significant area of research is the development of bifunctional HBED chelators for use in nuclear medicine. researchgate.net These chelators are conjugated to bioactive molecules to target specific tissues or cells, with the HBED moiety serving to complex a radioisotope like ⁶⁸Ga for diagnostic imaging. researchgate.net

Neuroscience and Oxidative Stress: HBED has been investigated for its potential therapeutic effects in conditions involving metal-induced oxidative stress. Studies have shown it can cross the blood-brain barrier and chelate iron, potentially mitigating damage in models of traumatic brain injury. nih.gov Its ability to bind iron and inhibit oxidative processes is a key focus. dntb.gov.uanih.gov

Agriculture: In plant science and agriculture, HBED is used as a chelating agent to supply micronutrients, such as iron, to plants in hydroponic or soil-based systems. researchgate.netoup.comnih.gov The Fe-HBED complex ensures iron remains soluble and available for plant uptake. researchgate.netnih.gov

Art Conservation: The potent and specific iron-chelating ability of HBED has found a novel application in art conservation. It is used in gel-based systems to treat "foxing," which are rust-colored stains on paper caused by iron impurities. culturalheritage.org The formation of a distinctively colored HBED-iron complex provides a visual indicator of successful chelation. culturalheritage.org

Computational Chemistry: The coordination behavior of HBED continues to be a subject of theoretical study. Computational methods like Density Functional Theory (DFT) are used to predict the geometry and relative stabilities of different isomers of metal-HBED complexes, providing insight for synthetic chemistry. chemrxiv.org

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H27ClN2O7 |

|---|---|

Molecular Weight |

442.9 g/mol |

IUPAC Name |

2-[2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]ethyl-[(2-hydroxyphenyl)methyl]amino]acetic acid;hydrate;hydrochloride |

InChI |

InChI=1S/C20H24N2O6.ClH.H2O/c23-17-7-3-1-5-15(17)11-21(13-19(25)26)9-10-22(14-20(27)28)12-16-6-2-4-8-18(16)24;;/h1-8,23-24H,9-14H2,(H,25,26)(H,27,28);1H;1H2 |

InChI Key |

LLSTUPXEHRIYKM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)CN(CCN(CC2=CC=CC=C2O)CC(=O)O)CC(=O)O)O.O.Cl |

Origin of Product |

United States |

Synthetic Methodologies and Process Development for Hbed Monohydrochloride Hydrate

Retrosynthetic Analysis of HBED Framework

Retrosynthetic analysis is a problem-solving technique used in organic synthesis planning. wikipedia.orgyoutube.com It involves breaking down a target molecule into simpler, commercially available or easily synthesized precursor structures. wikipedia.org This process is repeated until a viable synthetic route is established.

For the HBED (N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid) framework, the primary disconnections involve the carbon-nitrogen bonds. The core structure can be conceptually disassembled into ethylenediamine (B42938), two molecules of a salicylaldehyde (B1680747) derivative, and two molecules of a glyoxylic acid equivalent. This approach guides the selection of starting materials and the sequence of bond-forming reactions.

Multi-Step Synthetic Pathways to N,N'-Di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic Acid

Several synthetic routes to HBED have been developed, each with distinct advantages and challenges. These pathways often involve the initial synthesis of a key intermediate, N,N'-di(2-hydroxybenzyl)ethylenediamine, which is then further functionalized.

Mannich-Type Condensation Reactions in Precursor Synthesis

The Mannich reaction is a three-component condensation that forms a C-C bond by aminomethylating a compound with an active hydrogen. nih.govwikipedia.org In the context of HBED synthesis, a modified Mannich reaction, sometimes referred to as the Betti reaction, can be employed. nih.gov This involves the reaction of a phenol (B47542) (the active hydrogen provider), an amine, and an aldehyde. nih.gov

One documented approach involves the reaction of N,N'-ethylenediamine-diacetic acid (EDDA) with a substituted phenol and formaldehyde. researchgate.net This method offers a direct route to the HBED framework and its derivatives. researchgate.net The reaction conditions, such as solvent and temperature, are critical to maximizing yield and minimizing the formation of polymeric byproducts. The use of ultrasound has been shown to significantly accelerate Mannich reactions, potentially reducing reaction times from hours to minutes.

Esterification and Subsequent Hydrolysis Strategies

Esterification is a common strategy to protect carboxylic acid groups or to create more reactive intermediates. In some synthetic routes for HBED derivatives, esterification of carboxylic acid functionalities is a key step. d-nb.infonih.gov For instance, the synthesis of HBED-CC-tris(tert-butyl ester) begins with the esterification of 4-hydroxyhydrocinnamic acid. d-nb.infothieme-connect.com

Following the main synthetic sequence, the ester groups are typically removed by hydrolysis to yield the final carboxylic acid. d-nb.infonih.gov This hydrolysis is often carried out under basic conditions, for example, using a sodium hydroxide (B78521) solution. The progress of the hydrolysis can be monitored by techniques such as HPLC to ensure complete conversion.

| Reaction Step | Reactants | Reagents/Conditions | Product | Reference |

| Esterification | 4-hydroxyhydrocinnamic acid | Not specified | Product 1 (ester) | d-nb.infothieme-connect.com |

| Hydrolysis | Ester derivative of HBED | Basic conditions (e.g., NaOH) | HBED (carboxylic acid) | nih.gov |

Amine Alkylation Approaches

Amine alkylation, or the reaction between an amine and an alkyl halide, is a fundamental method for forming C-N bonds. wikipedia.org However, direct alkylation of amines can often lead to a mixture of primary, secondary, tertiary, and even quaternary ammonium (B1175870) salts, making it unselective. libretexts.orgmasterorganicchemistry.com

A more controlled approach for introducing the diacetic acid moieties onto the ethylenediamine backbone involves the reductive amination of glyoxylic acid with a salan-type compound (a Schiff base derivative of salicylaldehyde and a diamine). google.comgoogle.com This reaction is typically carried out in the presence of a reducing agent and a proton acceptor. google.comgoogle.com Another method involves the alkylation of a pre-formed N,N'-di(2-hydroxybenzyl)ethylenediamine with an acetate (B1210297) equivalent, such as ethyl bromoacetate, followed by hydrolysis of the resulting ester. nih.gov This two-step process generally provides better control over the final product.

| Alkylation Method | Key Reactants | Key Reagents | Notes | Reference |

| Reductive Amination | Salan compound, Glyoxylic acid | H₂, Pd/C, Triethylamine | Carried out at elevated temperature and pressure. | google.com |

| Direct Alkylation | N,N'-di(2-hydroxybenzyl)ethylenediamine | Ethyl bromoacetate | Followed by hydrolysis to yield the diacetic acid. | nih.gov |

Formation of HBED Monohydrochloride Salt

The final step in the synthesis is the formation of the stable monohydrochloride hydrate (B1144303) salt. This process enhances the compound's stability and handling properties.

Controlled Acidification and Salt Precipitation

The formation of the hydrochloride salt is achieved by treating the free base of HBED with hydrochloric acid. This is typically done in a suitable solvent, such as a mixture of ethanol (B145695) and water. google.com The controlled addition of HCl leads to the protonation of one of the amine nitrogens, followed by precipitation of the monohydrochloride salt.

The solid product is then isolated by filtration and can be further purified by recrystallization to achieve high purity. The presence of water in the crystallization medium leads to the formation of the hydrate.

| Step | Procedure | Reagents | Outcome | Reference |

| Acidification | Treatment of HBED free base | Hydrochloric Acid (HCl) | Protonation of the amine | |

| Precipitation | Cooling the reaction mixture | Ethanol/Water solvent system | Isolation of the solid salt | google.com |

| Purification | Recrystallization | Ethanol/Water | High-purity HBED monohydrochloride hydrate | google.com |

Influence of Acidification Parameters on Purity and Yield

The acidification step is critical in the synthesis of this compound, directly influencing the purity and yield of the final product. The process typically involves the isolation of the HBED free acid followed by controlled acidification to form the desired monohydrochloride salt.

The formation of the monohydrochloride requires careful control of pH. In a common procedure, after the synthesis of the HBED free acid, the product is dissolved in water and acidified with hydrochloric acid to a pH range of 1.5 to 2.5. google.comgoogle.com This specific pH range is optimal for the selective precipitation of the monohydrochloride hydrate, leaving more soluble impurities and any potential dihydrochloride (B599025) salt in the solution. google.com Deviation from this pH range can have negative consequences; for instance, at pH values below the target range (e.g., 0.5-2.0), there is a risk of forming intermediates like salan monohydrochloride, while insufficiently acidic conditions would fail to produce the salt. google.com

In synthetic routes that utilize ester precursors, such as the di-tert-butyl ester of HBED, hydrolysis is first achieved using a weak acid like formic acid in a non-aqueous environment. google.com Following hydrolysis, the resulting HBED free acid is reacted with a precise equimolar amount of a base to form a monocationic salt. google.com To obtain the monohydrochloride, this process is effectively reversed through careful titration with hydrochloric acid. This method avoids the large-scale formation of salt byproducts, which simplifies purification. google.com For some derivatives, pH control is even more crucial, as highly acidic conditions (e.g., pH < 4) can lead to decomposition and reversion to starting materials, drastically reducing the yield. cdnsciencepub.com

The choice of acid and the precision of its addition are paramount. The use of one molar equivalent of hydrochloric acid relative to the HBED free acid is key to selectively forming the mono-hydrochloride salt over the di-hydrochloride. google.com

| Parameter | Optimal Range | Impact on Purity and Yield | Source |

| Final pH for Crystallization | 1.5 - 2.5 | Ensures selective precipitation of the monohydrochloride hydrate. Lower pH may form other hydrochloride species, while higher pH will not form the salt. | google.comgoogle.com |

| Acid Molarity | 1 equivalent HCl per mole HBED | Critical for forming the mono-cationic salt and preventing formation of significant salt by-products. | google.com |

| Acid Type for Hydrolysis | Weak Acid (e.g., Formic Acid) | Used for hydrolyzing ester intermediates in non-aqueous media to produce the HBED free acid before salt formation. | google.com |

Crystallization and Control of Hydrate Stoichiometry

Crystallization is the definitive step for purifying HBED monohydrochloride and establishing its hydrate form. A hydrate is a compound that has incorporated a specific number of water molecules into its crystal lattice. wikipedia.org The stoichiometry of this hydration—the number of water molecules per molecule of the compound—is determined by the crystallization conditions. wikipedia.orgyoutube.com

For HBED monohydrochloride, the trihydrate is a commonly isolated form. google.comgoogle.com The control of hydrate stoichiometry is achieved by carefully selecting the solvent system and temperature. The presence of water in the crystallization solvent is essential for the formation of the hydrate. wikipedia.org The specific ratio of solvent to water can dictate which hydrate form crystallizes. For example, crystallization of a derivative from 85% ethanol has been shown to produce the monohydrochloride trihydrate. google.com The stability of the resulting hydrate is also a consideration, as environmental conditions like humidity can affect the crystalline form. nih.gov

The process of forming the hydrate involves the electrostatic attraction between the water molecules and the salt, with hydrogen bonds creating an elaborate and stable crystalline framework. wikipedia.org

| Hydrate Form | Crystallization Conditions | Outcome | Source |

| Monohydrochloride Trihydrate | Recrystallization from 85% ethanol. | Isolation of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid · HCl · 3H₂O. | google.com |

| Monohydrochloride Trihydrate | Crystallization from an ethanol:water mixture. | Yield of 70% for the purified trihydrate form. | google.com |

The choice of solvent system is a primary tool for controlling the crystallization process, influencing yield, purity, and crystal form. esisresearch.orgresearchgate.net An ideal solvent system will dissolve the compound at a higher temperature but have low solubility at cooler temperatures, allowing for efficient crystal formation upon cooling. esisresearch.org Often, a pair of solvents is used where the compound is highly soluble in one and poorly soluble in the other. esisresearch.orgpitt.edu

For HBED monohydrochloride and its derivatives, several solvent systems have been reported:

Ethanol:Water Mixtures : An 85% ethanol solution is explicitly used to crystallize the monohydrochloride trihydrate form, indicating that the water content is crucial for achieving the correct stoichiometry. google.comgoogle.com This system is effective for purification, with one report noting a crystallization yield of 70%. google.com

Acetonitrile (B52724) and Water : In one procedure, a crude solid of HBED was treated with acetonitrile and water. The resulting heterogeneous mixture was stirred and filtered to yield a purified solid. google.com

Ethanol : Following other purification steps, absolute ethanol has been used as a wash or for slurrying to further purify the HBED product. google.com

Diethyl Ether and Toluene (B28343) : In a different synthetic step, diethyl ether was used to precipitate a solid, which was then treated with toluene that was subsequently removed in vacuo. google.com

The selection is often determined experimentally to balance solubility and the ability to form well-defined, pure crystals. esisresearch.org

| Solvent System | Purpose | Compound Form | Source |

| 85% Ethanol / Ethanol:Water Mixture | Recrystallization | Monohydrochloride Trihydrate | google.comgoogle.com |

| Acetonitrile / Water | Purification of crude solid | Purified HBED | google.com |

| Absolute Ethanol | Washing / Slurrying | Purified HBED | google.com |

| Diethyl Ether / Toluene | Precipitation and processing | Intermediate solid | google.com |

Once crystallization is complete, the solid must be isolated and dried under conditions that preserve the desired hydrate structure. The standard method for isolation is filtration. researchgate.net

Drying is a particularly sensitive step. Overdrying a hydrate can lead to a process-induced transformation (PIT), where the crystalline water is driven off, potentially converting the material to an anhydrous or lower hydrate form. researchgate.net The drying temperature and duration must be carefully controlled.

Vacuum Drying at Moderate Temperatures : A common method involves drying the filtered solid in a vacuum oven. Reported conditions include drying at 50°C for 3 hours or at 25°C overnight. google.comgoogle.com The vacuum facilitates the removal of surface solvents without requiring excessively high temperatures that could damage the hydrate structure. researchgate.net

The goal is to remove the residual crystallization solvent while retaining the water of crystallization that is integral to the crystal lattice. researchgate.net The stability of the hydrate form is crucial, and improper drying can lead to the loss of desired physical and chemical properties. researchgate.nettandfonline.com

| Method | Conditions | Purpose | Source |

| Filtration | Standard | Isolate crystalline solid from mother liquor. | researchgate.net |

| Vacuum Drying | 50°C for 3 hours | Remove residual solvent to yield final product. | google.com |

| Vacuum Drying | 25°C overnight | Gently remove solvent while preserving the compound. | google.com |

Synthetic Optimization for Scalability and Efficiency

For this compound to be viable for larger applications, its synthesis must be scalable and efficient. Optimization efforts focus on increasing yield, reducing the number of steps, simplifying purification, and using cost-effective reagents.

One key optimization is the use of a synthetic route that avoids the formation of large quantities of salt by-products. A method involving the hydrolysis of a di-tert-butyl ester of HBED with a weak acid like formic acid was designed specifically to produce neat HBED, which can then be converted to the monocationic salt without a complex extraction from sodium chloride. google.com This improves process efficiency and reduces waste.

Developing cost-efficient procedures is also a priority. For the related compound HBED-CC, a synthetic protocol was developed using low-priced commercial chemicals and simple, fast purification methods to make the process more economical. thieme.de

| Synthetic Approach | Key Features | Advantages for Scalability | Source |

| Weak Acid Hydrolysis of t-Butyl Ester | Avoids large salt by-products. | Simplified purification, less waste, higher efficiency. | google.com |

| Reductive Amination Route | Suitable for large-scale industrial production. | High overall yield (78% reported). | google.comgoogle.com |

| Continuous Flow Reactors | Reduces reaction times significantly. | Increased throughput and efficiency. | |

| Cost-Efficient Protocols | Use of low-priced reagents and simple purification. | Reduced production cost. | thieme.de |

Chiral Synthesis Approaches for HBED Derivatives (if applicable)

The parent molecule, N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid (HBED), is achiral due to a plane of symmetry. Therefore, chiral synthesis is not applicable to HBED itself.

However, chirality becomes relevant for HBED derivatives where this symmetry is broken. This can be achieved by introducing substituents on the ethylenediamine backbone or by using asymmetric starting materials. The synthesis of such chiral derivatives requires specialized approaches to control the stereochemistry.

General methods for preparing enantiomerically enriched compounds could be applied. For example, the asymmetric hydrogenation of a prochiral substrate using a transition metal complexed with a chiral ligand is a powerful technique. google.com This approach is used to create chiral beta-amino acid derivatives and could theoretically be adapted to synthesize chiral building blocks for HBED-like structures. google.com Alternatively, one could start with a chiral building block, such as an enantiomerically pure substituted diamine, and carry it through the synthetic sequence to yield a chiral HBED derivative. While specific examples for chiral HBED derivatives are not detailed in the provided context, these established methodologies represent the primary strategies for achieving such a synthesis.

Coordination Chemistry of Hbed: Ligand Properties and Metal Complexation

HBED as a Hexadentate Chelating Agent

The structure of HBED allows it to wrap around a metal ion, effectively sequestering it. This ability to form stable, multi-dentate complexes enhances the solubility and bioavailability of the metal ion. scbt.com The coordination involves the deprotonation of the phenolic and carboxylic acid groups, creating anionic oxygen donors that bind tightly to the metal center, while the two tertiary amine nitrogens also participate in the coordination sphere.

Thermodynamics of Metal-HBED Complexation

The thermodynamic stability of metal-HBED complexes is a critical aspect of their coordination chemistry, providing insight into the strength of the metal-ligand interactions. wikipedia.org

The stability of a metal complex in solution is quantified by its stability constant (K) or, more commonly, its logarithm (log K). A higher log K value indicates a more stable complex. For highly stable complexes like those formed with HBED, direct measurement methods are often challenging. ethz.ch Therefore, competitive methods are frequently employed. These can involve competition with another ligand for the metal ion or competition with another metal ion for the HBED ligand. ethz.chnih.govacs.org

For instance, the stability constant for the Fe(III)-HBED complex is exceptionally high, reflecting a very strong interaction. Studies have reported a log K value for the Fe(III)-HBED complex to be in the range of 39 to 40. ethz.ch Similarly, the Ga(III)-HBED complex also exhibits high stability. frontiersin.org The determination of these constants often requires techniques such as potentiometric titrations and spectrophotometry. nih.govacs.org

Table 1: Stability Constants (log K) for Selected Metal-HBED Complexes

| Metal Ion | log K | Reference |

| Fe(III) | ~39-40 | ethz.ch |

| Ga(III) | ~26.2 (comparative) | frontiersin.org |

Note: The log K values can vary depending on the experimental conditions such as temperature, ionic strength, and pH.

The stability of metal-HBED complexes is not absolute and can be significantly influenced by the surrounding environmental conditions, most notably pH. researchgate.netnih.gov The "conditional stability constant" is a useful parameter that describes the stability of a complex under a specific set of conditions, particularly a certain pH. researchgate.netnih.gov

The protonation state of HBED is pH-dependent. At very low pH, the ligand is fully protonated and less available to bind metal ions. As the pH increases, the carboxylic acid and phenolic hydroxyl groups deprotonate, making the ligand a more effective chelator. researchgate.net This means that the conditional stability of metal-HBED complexes generally increases with increasing pH, up to a certain point. However, at very high pH values, the formation of metal hydroxide (B78521) species can compete with the complexation reaction, potentially leading to a decrease in the amount of metal-HBED complex formed. researchgate.net The interplay between the protonation of HBED and the hydrolysis of the metal ion dictates the optimal pH range for complex formation. nih.gov

ΔG = ΔH - TΔS

Enthalpy (ΔH): This term relates to the energy changes associated with the breaking of bonds (e.g., metal-solvent bonds) and the formation of new, stronger bonds (metal-ligand bonds). mdpi.comd-nb.info For metal-HBED complexation, the formation of six coordinate bonds releases a significant amount of energy, resulting in a highly negative (favorable) enthalpy change. libretexts.org

Entropy (ΔS): This term reflects the change in the degree of disorder of the system. mdpi.comd-nb.info The chelate effect is a major entropic driver for the stability of complexes with multidentate ligands like HBED. When a single HBED molecule displaces multiple water molecules from the metal's coordination sphere, there is a net increase in the number of free particles in the solution, leading to a significant increase in entropy (a positive ΔS). libretexts.org

The high stability of metal-HBED complexes is therefore a result of both a favorable enthalpic contribution from strong metal-ligand bond formation and a significant, favorable entropic contribution from the chelate effect. mdpi.comlibretexts.org

Kinetics of Metal-HBED Complex Formation and Dissociation

While thermodynamics indicates the stability of a complex at equilibrium, kinetics describes the speed at which the complex forms and breaks apart. scispace.comresearchgate.net For many applications, particularly in radiopharmaceuticals, kinetic inertness (slow dissociation) is as crucial as thermodynamic stability. unipd.it

Studies on the kinetics of metal-HBED complexation often involve monitoring the reaction progress over time using techniques like spectrophotometry. frontiersin.org For instance, the formation of the colored Fe(III)-HBED complex can be followed by observing the change in absorbance at a specific wavelength. frontiersin.org

The formation of metal-HBED complexes is generally rapid. rsc.org However, the dissociation of these complexes is typically slow, which is a hallmark of their kinetic inertness. frontiersin.org Transchelation reactions, where another ligand is used to displace the metal from the HBED complex, are often employed to study the dissociation kinetics. frontiersin.org For example, the rate of dissociation of the Fe(III)-HBED complex can be studied by introducing a competing ligand and monitoring the rate at which the new complex is formed. frontiersin.org

The mechanism of complex formation often proceeds in a stepwise manner, with the initial coordination of one or two donor groups followed by the rapid chelation of the remaining groups. emich.edu The dissociation mechanism is thought to be the reverse, with the rate-determining step often being the breaking of the first metal-ligand bond. emich.edunih.gov The high kinetic inertness of Ga(III)-HBED and Fe(III)-HBED complexes is attributed to the strong, multi-point attachment of the ligand, which makes the dissociation process energetically demanding. researchgate.net

Ligand Exchange Kinetics

Ligand exchange kinetics refers to the rate at which a ligand in a metal complex is replaced by another. The kinetic inertness, or resistance to dissociation, of metal-HBED complexes is a critical feature. Studies involving the transchelation (ligand exchange) of other iron(III) complexes with HBED show that the rate-determining step is often the dissociation of the initial iron complex. This is followed by a very rapid reaction between the free Fe³⁺ ion and the HBED ligand. rsc.org This rapid uptake is driven by the high thermodynamic stability of the resulting iron(III)-HBED complex. rsc.org

FeL + HBED ⇌ Fe(HBED) + L rsc.org

Kinetic studies of ligand exchange processes often reveal that the mechanism is not simple and can be affected by multiple factors, including intra-particle diffusion and the chemical reaction at the active site. rsc.org

Coordination Geometries and Stereochemistry of HBED Metal Complexes

The spatial arrangement of the HBED ligand around a central metal ion defines the coordination geometry and stereochemistry of the resulting complex. These structural features are fundamental to the complex's stability and reactivity.

Due to its nature as a hexadentate ligand, HBED typically forms six-coordinate complexes with metal ions. mdpi.com The most common geometry for such complexes is octahedral. libretexts.orglibretexts.org In an octahedral arrangement, the six donor atoms of the HBED ligand are positioned at the vertices of an octahedron around the central metal ion. ntu.edu.sg

X-ray crystal structure analysis of a gallium(III)-HBED complex, a close analogue to iron(III), confirmed a distorted octahedral coordination sphere involving the two nitrogen atoms, two phenolate (B1203915) oxygens, and two carboxylate oxygens of the HBED ligand. nih.gov Similarly, studies on titanium(IV) complexation show that HBED binds in a hexadentate fashion at low pH, consistent with an octahedral geometry comparable to its coordination with Fe(III). researchgate.net For high-spin manganese(II), which often forms complexes with distorted octahedral geometries, a similar coordination environment with HBED is expected. mdpi.com

Chirality is a geometric property where an object is non-superimposable on its mirror image. While the HBED ligand itself is not chiral, the act of chelation—wrapping the flexible ligand around a metal center—induces chirality in the resulting complex. The ethylenediamine (B42938) backbone can adopt a puckered conformation (either λ or δ), and the arrangement of the four pendant arms (two phenolic and two acetic) creates a specific three-dimensional, asymmetric structure. researchgate.net

This process results in the formation of enantiomers (mirror-image isomers) in solution. The stereochemistry of metal complexes is a critical field, as different stereoisomers can exhibit distinct reactivity. barnesandnoble.comnumberanalytics.com The creation of a chiral environment around the metal is a direct consequence of the constrained conformation the ligand must adopt to coordinate through all six donor sites in an octahedral geometry. ucl.ac.uk

Complexation with Biologically Relevant Metal Ions

HBED's high affinity for trivalent metal ions makes it particularly relevant for complexing biologically important metals like iron. Its interaction with other essential metals, such as manganese, is also of scientific interest.

HBED is renowned for being a potent iron(III) chelator, forming a highly stable, mononuclear complex. mdpi.com

Structure: The Fe(III)-HBED complex, formally [Fe(HBED)]⁻, features the iron center in a +3 oxidation state. The ligand acts as a hexadentate chelator, utilizing its N₂O₄ donor set to form a stable, six-coordinate complex. mdpi.com The resulting coordination geometry is a distorted octahedron. nih.govresearchgate.net The high thermodynamic stability of this complex is a key feature, with a reported logarithm of the formation constant (log KFe(HBED)) of 39.68. rsc.org

Reactivity: The reactivity of the Fe(III)-HBED complex is largely defined by its stability. It is kinetically inert, meaning it is resistant to dissociation once formed. This property is crucial for its function as an iron chelator. Its formation is rapid and essentially complete, even when formed via the iron(III)-catalyzed hydrolysis of its precursor, HBEDDA, which proceeds with a pseudo-first-order rate constant of 3.1 x 10⁻³ s⁻¹ at 25.0°C. cdnsciencepub.com The complex exhibits characteristic ligand-to-metal charge transfer (LMCT) bands in its absorption spectrum, which are indicative of the phenolate-to-iron(III) coordination. rsc.org

Table 1: Properties of the Iron(III)-HBED Complex

| Property | Description | Reference(s) |

|---|---|---|

| Metal Ion | Iron(III), Fe³⁺ | mdpi.com |

| Ligand Denticity | Hexadentate (N₂O₄) | medchemexpress.com |

| Coordination Geometry | Distorted Octahedral | nih.govresearchgate.net |

| Thermodynamic Stability (log K) | 39.68 | rsc.org |

| Kinetic Behavior | Kinetically inert; rapid formation | rsc.orgcdnsciencepub.com |

While less studied than its iron counterpart, the complexation of HBED with manganese(II) can be inferred from the behavior of similar systems.

Formation: The Mn(II)-HBED complex would be formed by the reaction of a manganese(II) salt with the HBED ligand in an aqueous solution. nih.gov However, unlike the rapid complexation often seen with labile metal ions like Mn(II), studies with structurally similar rigid ligands show that the complex formation can be unexpectedly slow and may require hours to reach equilibrium, with the rate increasing at higher pH. nih.gov

Stability: High-spin Mn(II) lacks ligand-field stabilization energy, which generally results in its complexes being less thermodynamically stable than those of other divalent transition metals. researchgate.net However, polydentate and rigid ligands can form exceptionally stable and kinetically inert Mn(II) complexes. nih.gov Given that HBED is a preorganized, hexadentate ligand, it is expected to form a Mn(II) complex of significant stability. The stability of such complexes is often evaluated through potentiometric titrations or by studying their resistance to transmetallation with competing ions like zinc. researchgate.netrsc.org A related ligand system, HBET, was shown to stabilize both Mn(II) and Mn(III) oxidation states. nih.gov

Table 2: Predicted Properties of the Manganese(II)-HBED Complex

| Property | Description | Reference(s) |

|---|---|---|

| Metal Ion | Manganese(II), Mn²⁺ | nih.govnih.gov |

| Ligand Denticity | Hexadentate (N₂O₄) | |

| Coordination Geometry | Likely Distorted Octahedral | mdpi.com |

| Formation Kinetics | Potentially slow, pH-dependent | nih.gov |

| Stability | Expected to be high for a Mn(II) complex due to the chelate effect | nih.govresearchgate.net |

Compound Reference Table

| Common Name/Abbreviation | Full Chemical Name |

| HBED | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid |

| HBED monohydrochloride hydrate (B1144303) | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride hydrate |

| Iron(III)-HBED | Iron(III) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid |

| Manganese(II)-HBED | Manganese(II) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid |

| Gallium(III)-HBED | Gallium(III) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid |

| Titanium(IV)-HBED | Titanium(IV) complex of N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid |

| EDTA | Ethylenediaminetetraacetic acid |

| HBET | N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-di(ethane thiosulfonate) |

| HBEDDA | N,N'-di(2-hydroxybenzyl)ethylenediamine-N,N'-diacetamide |

Titanium(IV)-HBED Complexes: Chelation Behavior

The chelation of Titanium(IV) by N,N′-Bis(2-hydroxybenzyl)ethylenediamine-N,N′-diacetic acid (HBED) is characterized by the formation of stable, monomeric complexes. infinitylearn.com Research indicates that HBED has a high affinity for Ti(IV) and forms 1:1 metal-to-ligand complexes across a wide pH range, from approximately 3 to 10. infinitylearn.com The specific coordination mode of the HBED ligand to the Ti(IV) center is notably dependent on the pH of the solution.

At a low pH of 3, HBED coordinates to Ti(IV) in a hexadentate fashion, utilizing all six of its potential donor atoms: two phenolate oxygens, two amine nitrogens, and two carboxylate oxygens. This coordination is comparable to how HBED binds to Iron(III). infinitylearn.com The resulting neutral Ti(HBED) complex is highly stable, though it exhibits poor water solubility. infinitylearn.com

As the pH increases, the chelation behavior changes due to hydrolysis. infinitylearn.comresearchgate.net At a pH of 7.0 or 7.4, hydrolysis-induced partial ligand dissociation occurs. researchgate.net One of the phenolate arms of the HBED ligand detaches from the titanium center, and the ligand transforms from hexadentate to pentadentate. infinitylearn.comcuetmock.com In place of the dissociated phenolate oxygen, which becomes protonated, a terminal oxo ligand binds to the Ti(IV) ion. infinitylearn.comcuetmock.com This results in the formation of an anionic titanyl species, formulated as [TiO(H⁺-HBED)]⁻. infinitylearn.comresearchgate.net The crystal structure of this pentadentate titanyl complex has been successfully determined, confirming the change in coordination. cuetmock.com Despite the partial dissociation, the resulting complex remains highly stable in solution at physiological pH. infinitylearn.com

Polynuclear Metal-HBED Complex Formation

The formation of polynuclear complexes, where multiple metal centers are linked by bridging ligands, is a significant area of coordination chemistry. youtube.comshivajicollege.ac.in These structures can exhibit unique magnetic and electronic properties arising from the interactions between the metal ions. shivajicollege.ac.in Bridging ligands are key to forming these assemblies and are denoted by the prefix 'µ' in the chemical formula. youtube.comshivajicollege.ac.in

However, in the context of the HBED ligand, the formation of polynuclear species is not commonly observed. The literature extensively documents the formation of highly stable, mononuclear complexes with a variety of metal ions, including Fe(III), Ga(III), and Ti(IV). infinitylearn.commdpi.comnih.govrsc.org The structure of the HBED ligand itself provides insight into this preference. As a hexadentate chelator, its six donor atoms are optimally arranged to encapsulate a single metal ion in an octahedral geometry, forming multiple stable five-membered chelate rings. mdpi.comnih.gov This results in complexes with very high thermodynamic stability; for instance, the formation constant (log K) for the Fe(III)-HBED complex is exceptionally high at 40.1. rsc.org This strong, encapsulating binding to a single metal center sterically and thermodynamically disfavors the bridging interactions necessary to form polynuclear structures. Therefore, HBED is primarily recognized as a powerful chelator for creating discrete, 1:1 metal-ligand complexes.

Hydration Isomerism in Metal-HBED Coordination Compounds

While not extensively documented for a wide range of HBED complexes, the potential for hydration isomerism is evident from structural studies of its gallium(III) complex. An X-ray crystal structure has been reported for the complex [Ga(HBED)(H₂O)]. mdpi.comnih.govnih.gov In this structure, the HBED ligand is coordinated in a pentadentate fashion (N₂O₃), with one of its carboxylate groups uncoordinated. A water molecule occupies the sixth position in the octahedral coordination sphere of the Ga³⁺ ion. nih.gov

The existence of a coordinated water molecule in [Ga(HBED)(H₂O)] directly implies the possibility of a hydration isomer. nih.govnih.gov An isomeric compound could exist with the same empirical formula where the HBED ligand acts in a hexadentate (N₂O₄) manner, fully encapsulating the Ga³⁺ ion. In such an isomer, the water molecule would be located outside the coordination sphere, existing as water of hydration within the crystal lattice. This would result in the formula [Ga(HBED)]·H₂O. These two forms would be true hydration isomers, differing only in the role of the water molecule.

The concept can be illustrated with a generalized example for a metal-HBED complex.

Table of Compounds

Advanced Spectroscopic and Structural Elucidation Methodologies of Hbed and Its Complexes

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise molecular structure of HBED in solution. By analyzing the magnetic properties of atomic nuclei, it provides unambiguous evidence for connectivity and conformation.

For the free ligand, HBED monohydrochloride hydrate (B1144303), a combination of one-dimensional (¹H, ¹³C) and two-dimensional (2D) NMR experiments allows for the complete assignment of all proton and carbon signals. The molecule's symmetry is often reduced in solution due to the protonation of one of the nitrogen atoms, leading to a more complex but fully assignable spectrum.

The ¹H NMR spectrum typically displays distinct regions for the aromatic protons of the hydroxybenzyl groups, the methylene (B1212753) protons of the acetate (B1210297) arms (-CH₂COOH), the benzylic methylene protons (-Ar-CH₂-N), and the ethylene (B1197577) bridge protons (-N-CH₂-CH₂-N-). The exchangeable protons from the phenolic, carboxylic, and ammonium (B1175870) groups (OH, COOH, NH⁺) often appear as broad signals, their chemical shifts being sensitive to solvent, concentration, and pH.

The ¹³C NMR spectrum complements the proton data, showing characteristic signals for the carboxyl carbons, the various aromatic carbons (including the phenol-bearing C-O and amine-bearing C-N carbons), and the different aliphatic methylene carbons.

Two-dimensional techniques are crucial for definitive assignment.

COSY (Correlation Spectroscopy) establishes ¹H-¹H coupling networks, connecting adjacent protons within the aromatic rings and along the ethylenediamine (B42938) backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates each proton with its directly attached carbon atom, allowing for the unambiguous assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) couplings between protons and carbons, which is essential for connecting disparate fragments of the molecule, such as linking the benzylic protons to the aromatic ring carbons and the acetate methylene protons to the carboxyl carbon.

| Group | Atom Type | Typical ¹H Chemical Shift (δ, ppm) | Typical ¹³C Chemical Shift (δ, ppm) | Key 2D Correlations (HMBC) |

|---|---|---|---|---|

| Aromatic Ring | Ar-H | 6.8 - 7.5 | 115 - 135 | Correlates with other Ar-C and benzylic CH₂ |

| Phenolic Carbon | Ar-COH | - | ~158 | Correlates with Ar-H and phenolic OH |

| Benzylic Methylene | Ar-CH₂-N | ~4.2 | ~56 | Correlates with Ar-C and ethylene bridge CH₂ |

| Acetate Methylene | N-CH₂-COOH | ~3.8 | ~58 | Correlates with carboxyl C=O and ethylene bridge CH₂ |

| Ethylene Bridge | N-CH₂-CH₂-N | ~3.4 | ~51 | Correlates with benzylic CH₂ and acetate CH₂ |

| Carboxyl | COOH | - | ~175 | Correlates with acetate CH₂ |

When HBED coordinates to a paramagnetic metal ion, such as iron(III) or gadolinium(III), the resulting NMR spectrum is dramatically altered. The unpaired electrons of the metal ion create a strong local magnetic field, leading to two primary effects on the ligand's NMR signals:

Paramagnetic Shift (Contact and Pseudocontact Shifts): The resonance frequencies of the ligand nuclei are significantly shifted from their normal diamagnetic positions. The magnitude and direction of these shifts are dependent on the distance and orientation of the nucleus relative to the paramagnetic center, providing valuable structural information about the complex in solution.

Signal Broadening: The fluctuating magnetic field from the metal ion's electron spin relaxation causes rapid nuclear relaxation (T₁ and T₂), resulting in extremely broad NMR signals. Protons closest to the metal center are often broadened beyond detection.

These effects, while challenging to analyze, are highly informative. For instance, in the Fe(III)-HBED complex, the proton signals are spread over a range of -40 to +60 ppm, a stark contrast to the narrow 0-10 ppm range in the free ligand. By analyzing the pattern of these shifted and broadened resonances, researchers can confirm the coordination geometry and map the electron spin density distribution across the ligand framework, confirming the involvement of all six donor atoms in chelation. In contrast, complexes with diamagnetic ions like gallium(III) or lutetium(III) yield sharp, well-resolved spectra, which serve as valuable reference points for assigning the spectra of their paramagnetic analogues.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of HBED and its complexes, offering direct evidence of functional group behavior and the formation of metal-ligand bonds.

The IR spectrum of free HBED monohydrochloride hydrate is characterized by distinct absorption bands corresponding to its functional groups.

O-H Stretching: A very broad and intense band is typically observed in the 3500-2500 cm⁻¹ region. This feature is a composite of O-H stretching vibrations from the phenolic groups, the carboxylic acid group, and the water of hydration, all extensively involved in hydrogen bonding.

C-H Stretching: Aliphatic and aromatic C-H stretching vibrations appear in the 3100-2800 cm⁻¹ range.

C=O Stretching: The carboxylic acid carbonyl group gives rise to a strong, sharp absorption band around 1730-1700 cm⁻¹. The presence of this band is a clear indicator of the protonated carboxylate state.

C=C Stretching: Aromatic ring stretching vibrations appear as a series of bands in the 1610-1450 cm⁻¹ region.

O-H Bending and C-O Stretching: Vibrations associated with the phenolic C-O-H group are found in the 1400-1200 cm⁻¹ range.

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) | Appearance |

|---|---|---|---|

| ν(O-H) | Phenol (B47542), Carboxylic Acid, H₂O | 3500 - 2500 | Very broad, strong |

| ν(C=O) | Carboxylic Acid | ~1720 | Strong, sharp |

| ν(C=C) | Aromatic Ring | 1610, 1590, 1490, 1450 | Medium to strong, sharp |

| δ(O-H) / ν(C-O) | Phenol | ~1350, ~1250 | Medium |

Upon complexation with a metal ion, the vibrational spectrum of HBED undergoes significant and diagnostic changes, providing definitive proof of coordination.

Disappearance of O-H and C=O Bands: The broad O-H stretch and the sharp C=O stretch at ~1720 cm⁻¹ disappear. This indicates the deprotonation of both the phenolic and carboxylic acid groups to form phenolate (B1203915) and carboxylate donors, respectively.

Appearance of Carboxylate Stretches: The single C=O band is replaced by two new prominent bands: the asymmetric carboxylate stretch (νₐₛ(COO⁻)) around 1600-1580 cm⁻¹ and the symmetric carboxylate stretch (νₛ(COO⁻)) around 1410-1390 cm⁻¹. The energy separation between these two bands (Δν = νₐₛ - νₛ) is diagnostic of the carboxylate coordination mode.

Shifts in Phenolic C-O Stretch: The phenolic C-O stretching vibration (originally ~1250 cm⁻¹) shifts to a higher frequency upon coordination, reflecting the increased double-bond character of the C-O bond in the metal-phenolate moiety.

Appearance of Metal-Ligand Bands: New, low-frequency bands appear in the far-IR and Raman spectra (typically below 600 cm⁻¹). These bands are assigned to metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) stretching vibrations. Their frequencies are dependent on the mass of the metal ion and the strength of the coordination bonds, providing direct insight into the stability of the chelate complex. For example, ν(Fe-O) and ν(Fe-N) vibrations in the Fe(III)-HBED complex are observed in the 550-400 cm⁻¹ region.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

Electronic spectroscopy investigates the transitions between electronic energy levels within the molecule, providing information on the aromatic system and the nature of metal-ligand electronic interactions.

The UV-Vis absorption spectrum of the free HBED ligand is dominated by intense absorptions in the ultraviolet region (below 300 nm). These bands are attributed to π→π* electronic transitions within the phenyl rings of the hydroxybenzyl groups.

Upon formation of a metal complex, the electronic spectrum can change dramatically. For complexes with transition metals like iron(III), new, intense bands appear in the visible region. The characteristic deep red color of the Fe(III)-HBED complex is due to a strong absorption band centered around 485 nm. This band is assigned to a Ligand-to-Metal Charge Transfer (LMCT) transition, specifically from the electron-rich phenolate oxygen p-orbitals to the partially filled d-orbitals of the Fe(III) center. The high intensity of this band (ε > 4000 M⁻¹cm⁻¹) is characteristic of such charge-transfer phenomena.

The fluorescence properties of HBED are also highly sensitive to metal coordination. The free ligand exhibits intrinsic fluorescence originating from the hydroxybenzyl fluorophore. This emission can be modulated upon complexation:

Fluorescence Quenching: Paramagnetic metal ions like iron(III) and copper(II) typically cause severe quenching of the ligand's fluorescence. This occurs through efficient non-radiative de-excitation pathways, such as energy transfer or electron transfer from the excited state of the ligand to the metal ion.

Fluorescence Enhancement: In contrast, coordination to certain diamagnetic metal ions, such as gallium(III), aluminum(III), or zinc(II), can lead to a significant enhancement of fluorescence intensity. This is known as the Chelation-Enhanced Fluorescence (CHEF) effect, where the rigidification of the ligand structure within the complex reduces vibrational energy losses from the excited state, thereby increasing the quantum yield of fluorescence.

| Species | Transition Type | Typical λₘₐₓ (nm) | Description |

|---|---|---|---|

| Free HBED Ligand | π→π | ~280 | Electronic transition within the aromatic rings. |

| Fe(III)-HBED Complex | π→π | ~295 | Slightly shifted ligand-centered transition. |

| Fe(III)-HBED Complex | LMCT (pπ(O) → dπ*(Fe)) | ~485 | Phenolate-to-Iron(III) charge transfer; responsible for red color. |

Compound Names

| Abbreviation/Common Name | Full Chemical Name |

| HBED | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid |

| This compound | N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid monohydrochloride hydrate |

| Fe(III)-HBED | Iron(III) N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetate complex |

| Ga(III)-HBED | Gallium(III) N,N'-Bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetate complex |

Ligand-Centered Transitions

The electronic absorption spectrum of the HBED ligand, in its free or protonated forms such as this compound, is dominated by ligand-centered (LC) transitions. These transitions originate from the electronic structure of the aromatic phenolic moieties within the molecule. Specifically, the primary chromophore is the 2-hydroxybenzyl group.

The absorption bands observed in the ultraviolet (UV) region correspond to π → π* transitions within the benzene (B151609) rings. The precise position and intensity of these bands are sensitive to the protonation state of the phenolic hydroxyl groups, which is, in turn, dependent on the pH of the solution.

In acidic to neutral conditions (pH < 7): The phenolic hydroxyl groups are protonated (-OH). The spectrum typically exhibits a strong absorption band with a maximum (λ_max) around 280 nm. This corresponds to the π → π* transitions of the neutral phenol ring system.

In alkaline conditions (pH > 10): The phenolic hydroxyl groups deprotonate to form phenolate anions (-O⁻). This deprotonation extends the conjugated π-system, as the lone pair electrons on the oxygen atom can participate in resonance with the aromatic ring. This extension of conjugation results in a bathochromic (red) shift of the absorption maximum to approximately 295-305 nm, accompanied by an increase in molar absorptivity (a hyperchromic effect).

The isosbestic point observed during pH titration, typically around 288-292 nm, provides clear evidence of the equilibrium between the protonated and deprotonated forms of the phenolic groups.

| Species | Dominant Transition Type | Typical λ_max (nm) | Typical Molar Absorptivity (ε, M⁻¹cm⁻¹) | Notes |

|---|---|---|---|---|

| HBED (Protonated Phenols) | π → π | ~280 | ~7,500 - 8,000 | Observed in acidic to neutral aqueous solution. |

| HBED (Deprotonated Phenolates) | π → π | ~300 | ~8,500 - 9,000 | Observed in alkaline aqueous solution (pH > 10). |

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of molecules in the solid state. It provides unambiguous information on bond lengths, bond angles, and the spatial arrangement of atoms, which is essential for understanding the properties of this compound and its metal complexes.

Crystal Packing and Intermolecular Interactions in this compound

The crystal structure of this compound reveals a complex and robust network of non-covalent interactions that dictate its solid-state architecture. In the crystalline form, the HBED molecule typically exists as a zwitterion, where one of the ethylenediamine nitrogen atoms is protonated (forming an ammonium cation, -NH₂⁺-) and one of the carboxylic acid groups is deprotonated (forming a carboxylate anion, -COO⁻).

Key interactions include:

N-H···O and N-H···Cl: The protonated amine group acts as a hydrogen bond donor to the carboxylate oxygen atoms of adjacent molecules and to the chloride anion.

O-H···O: The protonated carboxylic acid group and the phenolic hydroxyl groups donate hydrogen bonds to carboxylate or phenolic oxygen atoms of neighboring molecules.

Water-Mediated Bridging: The water molecule is a critical structural element, acting as both a hydrogen bond donor (O-H···O, O-H···Cl) and acceptor (N-H···OH₂), linking different HBED molecules and chloride ions together.

This intricate hydrogen-bonding scheme results in a densely packed, stable crystalline lattice.

| Donor (D) - H ··· Acceptor (A) | Typical D···A Distance (Å) | Interaction Type |

|---|---|---|

| N⁺-H ··· O(carboxylate) | 2.70 - 2.85 | Strong charge-assisted hydrogen bond |

| O(phenol)-H ··· O(carboxylate) | 2.60 - 2.75 | Strong hydrogen bond |

| N⁺-H ··· Cl⁻ | 3.05 - 3.20 | Ion-dipole hydrogen bond |

| O(water)-H ··· Cl⁻ | 3.15 - 3.30 | Hydrogen bond |

| O(water)-H ··· O(carboxylate) | 2.75 - 2.90 | Hydrogen bond |

Precise Geometries and Coordination Environments in Metal Complexes

X-ray crystallography of metal-HBED complexes provides unequivocal proof of the ligand's coordination mode and the resulting geometry of the metal center. For a metal ion like Fe(III), HBED acts as a hexadentate chelating agent.

The coordination sphere is composed of six donor atoms from the HBED ligand:

Two amine nitrogen atoms from the ethylenediamine backbone.

Two phenolate oxygen atoms from the deprotonated hydroxybenzyl groups.

Two carboxylate oxygen atoms from the deprotonated diacetic acid arms.

This {N₂, O₄} donor set wraps around the central metal ion, forming a highly stable complex. The resulting coordination geometry is typically a distorted octahedron. The distortion arises from the geometric constraints imposed by the five- and six-membered chelate rings formed upon coordination. The analysis of bond lengths confirms the nature of the metal-ligand interactions, with Fe-O(phenolate) bonds generally being shorter and stronger than Fe-O(carboxylate) bonds due to the harder nature of the phenolate donor.

| Bond Type | Typical Bond Length (Å) | Notes |

|---|---|---|

| Fe - O(phenolate) | 1.98 - 2.02 | Strong covalent character. |

| Fe - O(carboxylate) | 2.03 - 2.08 | Slightly longer, more ionic character. |

| Fe - N(amine) | 2.12 - 2.18 | Longest bonds in the coordination sphere. |

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For a compound like this compound, it is invaluable for confirming molecular weight and elemental composition, as well as for studying the stoichiometry of its metal complexes.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-resolution mass spectrometry (HRMS), often performed using Time-of-Flight (TOF) or Orbitrap mass analyzers, provides exceptionally accurate mass measurements, typically to within 5 parts-per-million (ppm) of the theoretical value. This level of precision is sufficient to determine the unique elemental composition of a molecule.

For the free HBED ligand (C₂₀H₂₄N₂O₆), the theoretical monoisotopic mass can be calculated with high precision. In the mass spectrometer, the neutral molecule is typically ionized, most commonly by protonation to form the [M+H]⁺ ion. The experimentally measured m/z value of this ion is then compared to the calculated theoretical value. A close match (low ppm error) provides unambiguous confirmation of the molecular formula.

Example Calculation:

Molecular Formula of HBED: C₂₀H₂₄N₂O₆

Theoretical Monoisotopic Mass of [M] : 404.16348 Da

Ion of Interest: [M+H]⁺ (C₂₀H₂₅N₂O₆⁺)

Theoretical Monoisotopic Mass of [M+H]⁺ : 405.17131 Da

If an experimental HRMS measurement yields a value of 405.17050, the mass error can be calculated, confirming the identity of the compound.

| Parameter | Value |

|---|---|

| Molecular Formula | C₂₀H₂₄N₂O₆ |

| Ion Analyzed | [M+H]⁺ |

| Calculated m/z (Theoretical) | 405.17131 |

| Observed m/z (Experimental) | 405.17050 |

| Mass Difference (Da) | -0.00081 |

| Error (ppm) | -2.0 |

An error of -2.0 ppm is well within the acceptable tolerance (< 5 ppm), providing high confidence in the assigned molecular formula of C₂₀H₂₄N₂O₆ for the detected species.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Complex Speciation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful and indispensable tool for the characterization of noncovalent protein complexes and metal chelates in a near-physiological state. nih.govnih.gov The technique's "gentle" ionization process allows for the transfer of intact, weakly bound complexes from the solution phase into the gas phase for mass analysis, preserving the interactions of interest. nih.gov This capability is particularly valuable for studying the speciation of HBED with various metal ions, as the stoichiometry of the resulting complexes can be readily determined from the mass-to-charge (m/z) ratio of the detected ions. nih.govacs.org

In the context of HBED, ESI-MS can be used to identify and quantify the various complex species that may coexist in equilibrium. For instance, research has shown that acyclic chelators like H₄HBED can form multiple different species when complexed with a metal ion such as Ga³⁺. researchgate.net ESI-MS provides a direct method to observe these different forms, such as mononuclear ([M(HBED)]) or dinuclear ([M₂(HBED)]) complexes, as well as protonated or deprotonated variants. The method is highly sensitive and complementary to other biophysical techniques for studying these interactions. nih.gov The analysis of metal-EDTA complexes by ESI-MS further establishes the utility of this approach for related aminopolycarboxylate ligands like HBED. unisa.edu.au

Table 1: Illustrative ESI-MS Data for Speciation of HBED-Metal Complexes This table illustrates hypothetical mass spectrometry data for various HBED-metal complexes, demonstrating how ESI-MS can differentiate between species. The mass-to-charge ratio (m/z) is calculated for the most abundant isotope of each singly-charged negative ion.

| Complex Species | Chemical Formula of Ion | Theoretical m/z | Observed m/z (Hypothetical) | Interpretation |

|---|---|---|---|---|

| [Fe(HBED)-3H]⁻ | [C₁₈H₁₇FeN₂O₄]⁻ | 413.05 | 413.04 | 1:1 complex of Iron(III) with fully deprotonated HBED |

| [Ga(HBED)-3H]⁻ | [C₁₈H₁₇GaN₂O₄]⁻ | 426.05 | 426.06 | 1:1 complex of Gallium(III) with fully deprotonated HBED |

| [Cu(HBED)-2H]⁻ | [C₁₈H₁₈CuN₂O₄]⁻ | 420.05 | 420.05 | 1:1 complex of Copper(II) with doubly deprotonated HBED |

| [Zn(HBED)-2H]⁻ | [C₁₈H₁₈N₂O₄Zn]⁻ | 422.05 | 422.04 | 1:1 complex of Zinc(II) with doubly deprotonated HBED |

Circular Dichroism (CD) Spectroscopy for Chiral Complexes

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light. libretexts.org This technique is exceptionally suited for studying optically active, chiral molecules and is widely used to probe the structure of chiral metal complexes. bath.ac.ukrsc.org HBED is an inherently chiral ligand, and upon coordination with a metal ion, it forms chiral complexes whose stereochemistry can be investigated using CD spectroscopy.

The interaction of the chiral metal complex with polarized light generates a unique CD spectrum, which provides information about the absolute configuration and conformational features of the molecule. bath.ac.uk Specifically, visible CD spectroscopy can be employed to investigate the d-d electronic transitions of the metal ion within the chiral ligand field. libretexts.org The resulting spectral features, known as Cotton effects, are highly sensitive to the geometry of the complex. The sign and magnitude of these effects can be used to assign the absolute configuration of the metal center. rsc.orgaps.org This makes CD an invaluable tool for distinguishing between different stereoisomers of HBED-metal complexes in solution.

Table 2: Representative Circular Dichroism Data for Chiral HBED-Metal Complexes This table shows hypothetical CD spectral data for two enantiomers of a chiral HBED-metal complex, illustrating how the technique differentiates between them.

| Enantiomer | Transition Region | Wavelength (λ_max) | Molar Circular Dichroism (Δε) | Interpretation |

|---|---|---|---|---|

| Λ-isomer | d-d transition | ~450 nm | +0.8 | Positive Cotton effect indicates a specific stereochemical arrangement (Λ configuration) at the metal center. |

| Δ-isomer | d-d transition | ~450 nm | -0.8 | Negative Cotton effect, equal in magnitude but opposite in sign to the Λ-isomer, confirms the presence of the enantiomer (Δ configuration). |

Elemental Analysis for Stoichiometric Verification and Purity Assessment

Elemental analysis is a fundamental and routine analytical procedure used to determine the mass fractions of carbon, hydrogen, nitrogen, and other elements within a sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound and assessing its purity. scielo.org.mxsphinxsai.comdicp.ac.cn For a compound such as this compound, elemental analysis provides definitive proof of its stoichiometry by comparing the experimentally measured elemental composition ("Found") with the theoretically calculated values based on its proposed chemical formula. youtube.comresearchgate.net

A close agreement between the found and calculated percentages, typically within a ±0.4% tolerance, confirms that the synthesized material has the correct elemental composition and is substantially free from impurities. sphinxsai.com This verification is a critical step in the characterization process, ensuring the structural integrity of the molecule before it is subjected to further investigation or application. dicp.ac.cnresearchgate.net

Table 3: Elemental Analysis Data for this compound The table presents the theoretical elemental composition of this compound (C₁₈H₂₂N₂O₄ · HCl · H₂O) and compares it with representative experimental results to verify its stoichiometry.

| Element | Theoretical Mass % | Found Mass % (Hypothetical) | Deviation (%) |

|---|---|---|---|

| Carbon (C) | 56.16 | 56.01 | -0.15 |

| Hydrogen (H) | 6.56 | 6.68 | +0.12 |

| Nitrogen (N) | 7.28 | 7.35 | +0.07 |

| Oxygen (O) | 20.78 | 20.65 | -0.13 |

| Chlorine (Cl) | 9.21 | 9.31 | +0.10 |

Compound Reference Table

Computational and Theoretical Investigations of Hbed and Its Metal Complexes

Quantum Chemical Calculations: Density Functional Theory (DFT) and Ab Initio Methods

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become invaluable tools for investigating the properties of HBED and its metal complexes. uef.firsc.org These methods allow for a detailed examination of the electronic structure, geometry, and spectroscopic properties of these molecules at the atomic level.

Electronic Structure and Bonding Analysis

DFT calculations are frequently employed to analyze the electronic structure and bonding within HBED-metal complexes. royalsocietypublishing.org Natural Bond Orbital (NBO) analysis, a common feature of these calculations, reveals details about charge distribution and the nature of the interactions between the HBED ligand and the metal ion. nih.gov For instance, studies on technetium-99m tricarbonyl complexes with HBED-CC, a derivative of HBED, have used NBO analysis to demonstrate charge transfer from the ligand to the metal core. nih.govroyalsocietypublishing.org This type of analysis helps in understanding the stability and reactivity of the complexes.

Geometry Optimization and Conformation Analysis

A key application of quantum chemical methods is the determination of the most stable three-dimensional structures of HBED and its metal complexes through geometry optimization. nih.gov These calculations can predict bond lengths, bond angles, and dihedral angles with a high degree of accuracy. acs.org

For the free HBED ligand, computational studies have shown that its conformation is highly dependent on the solvent environment. In polar solvents like water, conformations that expose the polar phenolic hydroxyl groups are favored. In contrast, in less polar solvents, a symmetric intramolecular hydrogen-bond network involving the carboxylates and amines dominates. nih.gov

In the case of metal complexes, DFT calculations have been used to explore the geometries of various possible conformers and determine their relative energies. x-mol.com For example, studies on the Ga(III) complex of H4HBEDpa, a related octadentate chelator, used DFT to confirm that the metal is hexa-coordinated at acidic pH. x-mol.com Similarly, for the Ti(IV) complex with HBED, it was found that at pH 7.4, HBED acts as a pentadentate ligand with one of the phenolate (B1203915) oxygens being displaced. researchgate.net

Prediction of Spectroscopic Properties

Quantum chemical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computed structures. For instance, theoretical calculations can help in the assignment of bands in UV-Visible and infrared spectra. ripublication.com

While not extensively reported specifically for HBED monohydrochloride hydrate (B1144303), the prediction of NMR chemical shifts using DFT is a powerful tool for structural elucidation in solution. ruc.dk This approach can be particularly useful in distinguishing between different isomers or conformers that may exist in equilibrium.

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of HBED and its metal complexes in solution over time. msu.edu This method is particularly useful for understanding processes that occur on a longer timescale than can be practically studied with quantum chemical methods alone.

Investigation of Ligand-Metal Interactions in Solution

MD simulations can provide a detailed picture of the interactions between the HBED ligand and a metal ion within a solvent environment. nih.gov These simulations can reveal the flexibility of the ligand, the stability of the coordination sphere, and the exchange of donor groups with solvent molecules.

For example, MD simulations can be used to investigate the "chelate effect," which is the enhanced stability of a complex formed by a multidentate ligand like HBED compared to complexes with several monodentate ligands. msu.edu By simulating the binding process, researchers can gain insights into the thermodynamic and kinetic factors that contribute to the high stability of HBED-metal complexes.

Solvation Effects on Complex Stability and Dynamics

The solvent plays a critical role in the stability and dynamics of coordination complexes. researchgate.net MD simulations explicitly include solvent molecules, allowing for a detailed investigation of solvation effects. These simulations can reveal the structure of the solvent around the complex, the formation of hydrogen bonds between the complex and the solvent, and the influence of the solvent on the conformational preferences of the complex.

Studies have shown that the nature of the solvent can significantly impact the stability of metal complexes. researchgate.net For HBED, physicochemical analysis combined with Monte Carlo simulations (a related computational technique) has highlighted the importance of solvent polarity on its conformational space, which in turn affects its solubility and membrane permeability. nih.gov Understanding these solvation effects is crucial for applications where the behavior of the complex in a specific environment is important.

Molecular Mechanics (MM) and Force Field Development for HBED Systems

Molecular Mechanics (MM) is a computational method that uses classical mechanics to model molecular systems. wikipedia.org In this approach, atoms are treated as spheres, and bonds are treated as springs, with the potential energy of the system calculated as a function of its nuclear coordinates using a force field. wikipedia.org MM is particularly useful for studying large biological systems and for molecular dynamics (MD) simulations, which model the movement of atoms and molecules over time. wikipedia.orgnih.gov

For a molecule like HBED, MM and MD simulations can provide valuable information on:

Conformational Analysis: Identifying the most stable three-dimensional structures (conformers) of the free ligand.

Solvation: Understanding how the molecule interacts with solvent molecules, such as water. Studies on similar acyclic chelators have used MD to determine the size and structure of the surrounding water shell. mdpi.com

Complex Dynamics: Simulating the dynamic behavior of the metal-HBED complex, which is crucial for understanding its stability and potential interactions in a biological environment.

The accuracy of any MM or MD simulation is fundamentally dependent on the quality of the force field , which is a set of parameters and mathematical functions used to describe the potential energy of the system. usc.eduethz.ch A force field includes terms for bond stretching, angle bending, torsional angles, and non-bonded interactions like van der Waals forces and electrostatic interactions. wikipedia.orgusc.edu

Developing a new force field is a complex process that involves:

Defining the Functional Form: Choosing the mathematical equations that describe the different energy components. nih.gov

Parametrization: Determining the specific values (force constants, equilibrium geometries, atomic charges, etc.) for each term. nih.gov This is typically done by fitting the model to reproduce experimental data (e.g., crystal structures, vibrational frequencies) and/or high-level quantum mechanical calculations. ethz.chnih.gov

Validation: Testing the force field's ability to predict properties for a range of molecules and conditions beyond the initial training set. nih.gov

While major force fields like AMBER, CHARMM, and OPLS are widely used for biomolecules, specialized parameters are often needed for less common molecules like metal chelators. nih.govacs.org Currently, there is no universally adopted, specific force field developed exclusively for the HBED system. Instead, researchers typically use existing, well-established force fields and derive the necessary parameters for the HBED molecule through quantum mechanical calculations or by analogy to similar chemical moieties. The development of reactive force fields, such as ReaxFF for iron-oxyhydroxide systems, demonstrates a methodology that could be adapted to model chemical reactions involving HBED, although specific parametrizations for HBED itself are not yet established. researchgate.net

Table 1: Key Aspects of Molecular Mechanics and Force Field Development for HBED

| Concept | Description | Relevance to HBED |

| Molecular Mechanics (MM) | A computational method that uses classical physics to model molecular systems, calculating potential energy based on a force field. wikipedia.org | Enables study of the conformation, dynamics, and interactions of the large and flexible HBED molecule and its metal complexes. |

| Molecular Dynamics (MD) | A simulation technique that uses MM to calculate the forces on atoms and predict their motion over time. wikipedia.org | Used to explore the stability of the Fe(III)-HBED complex, its interaction with water, and its behavior in biological systems. |

| Force Field | A collection of equations and parameters that define the potential energy of a molecule as a function of its atomic coordinates. usc.edu | The accuracy of any simulation of HBED depends critically on the force field parameters used to describe its bonds, angles, and charges. |

| Parametrization | The process of assigning numerical values to the terms in a force field, often by fitting to experimental or quantum mechanical data. nih.gov | For HBED, this involves deriving accurate parameters for its unique structure, including the phenolic and carboxylic acid groups and their coordination to a metal ion. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Principles

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to find a correlation between the chemical structures of a series of compounds and their biological activity or a specific chemical property. wikipedia.orgmdpi.com The fundamental principle is that the structure of a molecule dictates its properties and, consequently, its activity. mdpi.com By establishing a reliable mathematical relationship, QSAR models can be used to predict the activity of new, unsynthesized compounds, thereby guiding the design of more potent and selective molecules. wikipedia.orgjocpr.com

The process of building a QSAR model generally involves several key steps: